2,2'-Biphenyldiamine

Overview

Description

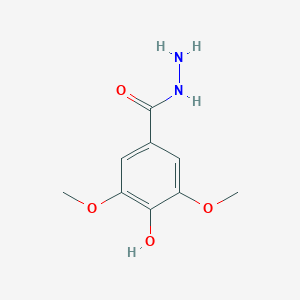

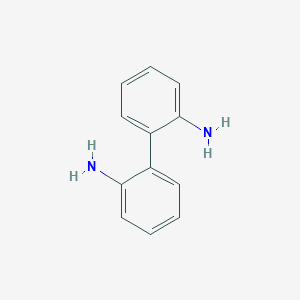

2,2'-Biphenyldiamine (BPD) is an organic compound with the molecular formula C12H10N2. It is a white solid that is insoluble in water, but soluble in organic solvents. BPD is a versatile compound that has a wide range of applications in organic synthesis and materials science. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It is also used as a catalyst in organic synthesis and as a cross-linking agent in polymers.

Scientific Research Applications

Environmental Impact and Remediation Efforts

Polychlorinated Biphenyls (PCBs) and Environmental Concerns : PCBs, compounds related to biphenyldiamines in structure and use, have been widely studied for their persistence and toxicological effects in the environment. Research indicates that PCBs, once used for various industrial applications, have become environmental pollutants due to their stability and lipophilicity, leading to bioaccumulation and biomagnification in ecosystems. Efforts to remediate PCB-contaminated soils and sediments have explored technologies such as phytoremediation, microbial degradation, and advanced oxidation processes, reflecting a concerted effort to mitigate the environmental impact of these and related compounds (Jing et al., 2018).

Biodegradation of Aromatic Compounds : The biodegradation of aromatic compounds, including those structurally related to 2,2'-Biphenyldiamine, has been a subject of research due to the environmental persistence of these chemicals. Escherichia coli, among other microorganisms, has shown the ability to use aromatic compounds as carbon and energy sources, highlighting the potential for biological approaches to address pollution from aromatic compounds. This area of research underscores the broader applicability of microbial processes in the remediation of contaminated environments, offering insights into the mechanisms and efficacy of biodegradation pathways (Díaz et al., 2001).

Analytical Methods for Monitoring

- Advancements in Detection and Analysis : The development of sensitive, reliable, and cost-effective analytical methods for detecting PCBs and related compounds like this compound has been a significant focus of research. Techniques such as gas chromatography, mass spectrometry, and various biosensors have been refined to achieve lower detection limits and more accurate quantification of these pollutants in environmental samples. This work is crucial for monitoring the presence and concentrations of persistent organic pollutants, informing regulatory actions, and assessing the effectiveness of remediation efforts (El-Shahawi et al., 2010).

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context in which 2,2’-Biphenyldiamine is used.

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important considerations .

Metabolic Pathways

It is known that it can interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is known that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

2-(2-aminophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLGXWDGCVTMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163003 | |

| Record name | 2,2'-Biphenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1454-80-4 | |

| Record name | 2,2′-Diaminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Biphenyldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diaminobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biphenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Biphenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPHENYLDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ0J26MNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the structural characteristics of 2,2'-Biphenyldiamine and how is it typically characterized?

A1: this compound (also referred to as BPDA in some studies) possesses two amine (NH2) groups attached to a biphenyl core. While its molecular formula (C12H12N2) and weight (184.24 g/mol) provide basic identification, spectroscopic techniques are crucial for detailed characterization. Researchers commonly employ infrared (IR) and Raman spectroscopy []. These methods provide insights into the vibrational modes of the molecule, helping to confirm its structure and study its interactions, particularly hydrogen bonding.

Q2: What is the significance of the proton acceptor ability of this compound?

A2: this compound acts as a good proton acceptor due to the presence of two amine groups. Studies using IR spectroscopy have investigated the formation of hydrogen bonds between this compound and phenols []. Interestingly, research suggests that hydrogen bonding primarily occurs with one of the two NH2 groups, while the second group is only slightly affected. This behavior influences the molecule's interactions and reactivity.

Q3: How can this compound be used in the synthesis of heterocyclic compounds?

A3: this compound serves as a versatile building block for synthesizing various heterocyclic systems. For instance, it reacts with 2-chloroacetic acid derivatives in the presence of elemental sulfur to yield dibenzo[d,f][1,3]diazepines []. This three-component reaction, conducted in water, demonstrates good functional group tolerance and is amenable to large-scale synthesis. Additionally, researchers have achieved the selective preparation of 2-S,N,O-substituted dibenzo[d,f][1,3]diazepines using this method.

Q4: What other synthetic applications utilize this compound as a starting material?

A4: Beyond dibenzodiazepines, this compound enables the synthesis of unsymmetrically substituted N-aryl oxalamides []. This method also relies on a reaction with 2-chloroacetic acid derivatives and elemental sulfur in water. The procedure is particularly effective for N-aryl oxalamides containing a side-chain NH2 group and is scalable for larger preparations.

Q5: How do metal ions interact with this compound derivatives, and what are the electrochemical implications?

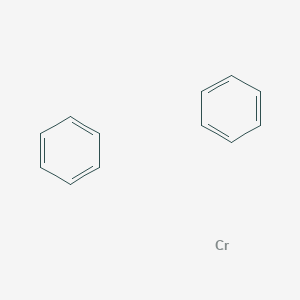

A5: Researchers have synthesized salen-type ligands from this compound and complexed them with copper(II) and nickel(II) ions []. These complexes adopt a tetradentate N2O2 coordination mode. Electrochemical studies using cyclic voltammetry (CV) revealed distinct redox behaviors depending on the substituents on the salen ligand and the metal ion. Notably, the copper(II) complex with bulky tert-butyl groups on the ligand and the nickel(II) complex with unsubstituted ligands displayed a single quasi-reversible redox peak, while the nickel(II) complex with bulky substituents exhibited two redox peaks. These findings highlight the impact of steric and electronic effects on the electrochemical properties of these complexes.

Q6: Can this compound be used in photocatalytic reactions?

A6: Yes, 2,2'-dinitrobiphenyl, a derivative of this compound, can undergo photocatalytic reduction in the presence of TiO2 and UV light []. This process selectively produces benzo[c]cinnoline, highlighting the potential of this compound derivatives in photocatalytic transformations.

Q7: Are there any known applications of this compound in medicinal chemistry?

A7: Research has explored the cytotoxic activity of bis-cyclometalated rhodium(III) and iridium(III) complexes containing this compound []. While specific details regarding their mechanism of action and target require further investigation, this research indicates a potential avenue for using this compound derivatives in developing new anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.